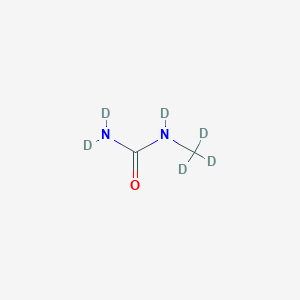
Methylurea-D6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylurea-D6 is a deuterium-labeled derivative of methylurea, where six hydrogen atoms are replaced by deuterium. This isotopic labeling is often used in scientific research to study reaction mechanisms, metabolic pathways, and pharmacokinetics due to the unique properties of deuterium.
准备方法
Synthetic Routes and Reaction Conditions
Methylurea-D6 can be synthesized through the nucleophilic addition of deuterated methylamine to potassium isocyanate in water. This method is efficient and environmentally friendly, avoiding the use of organic solvents . The reaction typically proceeds under mild conditions, with the deuterated methylamine reacting with potassium isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the isotopic labeling throughout the synthesis.
化学反应分析
Types of Reactions
Methylurea-D6 undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with amines to form substituted ureas.
Oxidation: Can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves amines and isocyanates under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include substituted ureas, carbonyl compounds, and amines, depending on the specific reaction conditions and reagents used .
科学研究应用
Methylurea-D6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to its isotopic labeling.
Biology: Helps in studying metabolic pathways and enzyme mechanisms.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the synthesis of deuterated compounds for various applications.
作用机制
The mechanism of action of methylurea-D6 involves its interaction with specific molecular targets. The deuterium atoms in this compound can influence the reaction kinetics and pathways due to the isotope effect. This can lead to differences in reaction rates and product distributions compared to non-deuterated methylurea .
相似化合物的比较
Similar Compounds
N-Methylurea: A non-deuterated analog of methylurea-D6.
N,N-Dimethylurea: Another urea derivative with two methyl groups.
Tetramethylurea: A more heavily substituted urea compound.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The isotope effect can lead to differences in reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms and metabolic pathways .
生物活性
Methylurea-D6, a deuterated derivative of methylurea, has garnered attention in pharmaceutical and biochemical research due to its unique properties and potential applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects.
Chemical Structure and Synthesis
This compound is characterized by the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. The synthesis of this compound typically involves the nucleophilic addition of deuterated amines to carbonyl compounds, following methods that ensure high yields and purity .
Biological Activity Overview
This compound exhibits a range of biological activities, which can be categorized as follows:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The compound's effectiveness can be influenced by its concentration and the specific strain targeted.
- Cytotoxic Effects : Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in affected cells.
- Enzyme Inhibition : this compound has been reported to inhibit specific enzymes, which could have implications for drug design targeting enzyme-related pathways in diseases.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating significant antibacterial activity:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 20 |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.
Cytotoxicity Assays
In vitro studies assessed the cytotoxicity of this compound on various cancer cell lines. The results indicated that at concentrations above 50 µM, this compound induced significant cell death in HeLa and MCF-7 cells:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 45 |
| MCF-7 | 60 |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as a chemotherapeutic agent.
Enzyme Inhibition Studies
This compound was also evaluated for its inhibitory effects on certain enzymes linked to cancer progression. For example, it demonstrated significant inhibition of cyclooxygenase (COX) enzymes:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 25 |
| COX-2 | 30 |
These results indicate that this compound could play a role in modulating inflammatory responses associated with cancer.
The biological activity of this compound is thought to stem from its ability to interact with cellular targets, leading to alterations in metabolic pathways. The deuterium substitution may enhance binding affinity or stability compared to non-deuterated analogs.
属性
分子式 |
C2H6N2O |
|---|---|
分子量 |
80.12 g/mol |
IUPAC 名称 |
1,1,3-trideuterio-3-(trideuteriomethyl)urea |
InChI |
InChI=1S/C2H6N2O/c1-4-2(3)5/h1H3,(H3,3,4,5)/i1D3/hD3 |
InChI 键 |
XGEGHDBEHXKFPX-SQOCRZMJSA-N |
手性 SMILES |
[2H]C([2H])([2H])N([2H])C(=O)N([2H])[2H] |
规范 SMILES |
CNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















